![molecular formula C15H12O3 B11868402 6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one CAS No. 802905-96-0](/img/structure/B11868402.png)
6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-METHOXY-4-METHYL-2H-BENZO[H]CHROMEN-2-ONE is a heterocyclic compound belonging to the chromene family. It is characterized by a fused benzene and pyran ring system, with methoxy and methyl substituents. This compound is known for its diverse biological activities and is used in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-METHOXY-4-METHYL-2H-BENZO[H]CHROMEN-2-ONE involves the Pechmann condensation reaction. This reaction typically uses salicylaldehyde and ethyl acetoacetate as starting materials, with a strong acid catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate coumarin, which is then methylated and methoxylated to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of 6-METHOXY-4-METHYL-2H-BENZO[H]CHROMEN-2-ONE can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
6-METHOXY-4-METHYL-2H-BENZO[H]CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into dihydro derivatives, which have different biological activities.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzene ring, enhancing its biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine and nitric acid are used for electrophilic substitution reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
6-METHOXY-4-METHYL-2H-BENZO[H]CHROMEN-2-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable tool in biological studies.
Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
The biological effects of 6-METHOXY-4-METHYL-2H-BENZO[H]CHROMEN-2-ONE are primarily due to its interaction with cellular enzymes and receptors. It can inhibit enzymes such as monoamine oxidase and acetylcholinesterase, leading to increased levels of neurotransmitters. This mechanism is particularly relevant in the treatment of neurological disorders. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-METHYL-2H-BENZO[H]CHROMEN-2-ONE: Similar structure but lacks the methoxy group, resulting in different biological activities.
8-METHOXY-4-METHYL-2H-BENZO[G]CHROMEN-2-ONE: Similar structure with a different position of the methoxy group, affecting its chemical reactivity and biological properties.
Uniqueness
6-METHOXY-4-METHYL-2H-BENZO[H]CHROMEN-2-ONE is unique due to the specific positioning of its methoxy and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
802905-96-0 |
|---|---|
Molekularformel |
C15H12O3 |
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
6-methoxy-4-methylbenzo[h]chromen-2-one |
InChI |
InChI=1S/C15H12O3/c1-9-7-14(16)18-15-11-6-4-3-5-10(11)13(17-2)8-12(9)15/h3-8H,1-2H3 |
InChI-Schlüssel |
KUIPFATZLKZKPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=C(C3=CC=CC=C32)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


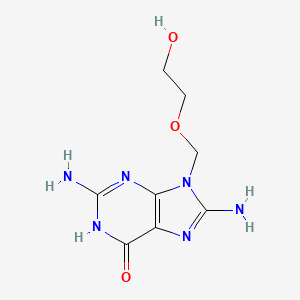
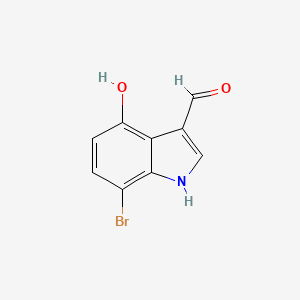


![5-Methoxy-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11868356.png)
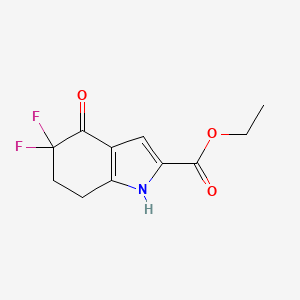
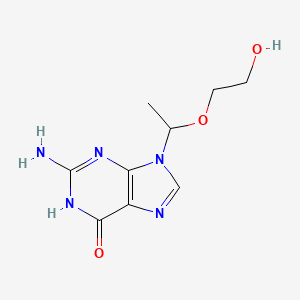
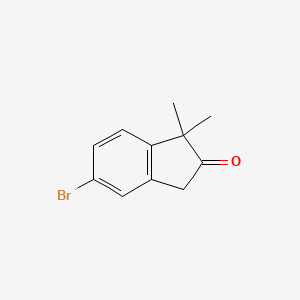
![5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine](/img/structure/B11868382.png)

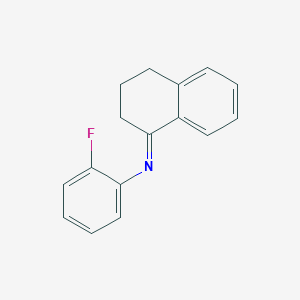
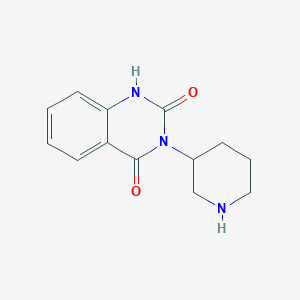
![5-Methyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B11868403.png)

